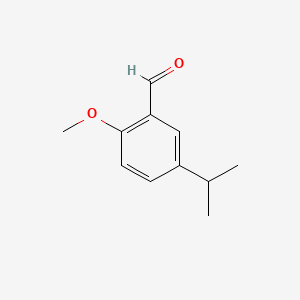

5-Isopropyl-2-methoxybenzaldehyde

Description

The exact mass of the compound 5-Isopropyl-2-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Isopropyl-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZHOBMVPBJNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426561 | |

| Record name | 5-ISOPROPYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85902-68-7 | |

| Record name | 2-Methoxy-5-(1-methylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85902-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ISOPROPYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2-methoxy-5-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Isopropyl-2-methoxybenzaldehyde chemical properties

An In-Depth Technical Guide to 5-Isopropyl-2-methoxybenzaldehyde: Properties, Synthesis, and Applications

Introduction

5-Isopropyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group, an electron-donating methoxy group, and a bulky isopropyl substituent, makes it a valuable building block for complex molecular targets. The interplay of these functional groups governs its reactivity and opens pathways to a diverse range of derivatives. This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential applications of 5-Isopropyl-2-methoxybenzaldehyde, tailored for professionals in chemical research and drug development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and analysis. These characteristics provide the empirical basis for identification, purification, and quality control.

Section 1.1: Core Chemical Properties

The essential physicochemical data for 5-Isopropyl-2-methoxybenzaldehyde are summarized below. These values are critical for planning reactions, particularly concerning temperature, solvents, and stoichiometry.

| Property | Value | Source(s) |

| CAS Number | 85902-68-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][4] |

| Molecular Weight | 178.23 g/mol | [1][2][3][4] |

| IUPAC Name | 2-methoxy-5-propan-2-ylbenzaldehyde | [1] |

| Synonyms | 5-Isopropyl-o-anisaldehyde | [1] |

| Boiling Point | 96 °C @ 1 mmHg | [5][6] |

| Density (Predicted) | 1.017 ± 0.06 g/cm³ | [5][6] |

| Refractive Index | 1.5390 | [4][5] |

| Flash Point | 96 °C @ 1 mmHg | [5] |

| SMILES | CC(C)C1=CC(=C(C=C1)OC)C=O | [1][4][7] |

| InChIKey | FPZHOBMVPBJNKL-UHFFFAOYSA-N | [4][6] |

Section 1.2: Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The following sections detail the expected spectral signatures for 5-Isopropyl-2-methoxybenzaldehyde based on its functional groups and data from analogous structures.

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment.

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.5 ppm, deshielded by the carbonyl group's anisotropy.

-

Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region (δ 6.8-7.8 ppm). The proton ortho to the aldehyde will likely be the most deshielded. The coupling patterns (doublets and a doublet of doublets) will reflect their positions relative to each other.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

-

Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton (δ 2.9-3.2 ppm) and a doublet for the six equivalent methyl protons (δ 1.2-1.3 ppm) are characteristic of the isopropyl group.

-

-

¹³C NMR: The carbon NMR spectrum will complement the proton data.

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected between δ 110-160 ppm. The carbon bearing the methoxy group will be the most shielded, while the carbon attached to the aldehyde will be significantly deshielded.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

-

Isopropyl Carbons: Two signals, one for the methine carbon (δ ~34 ppm) and one for the methyl carbons (δ ~24 ppm).

-

The IR spectrum provides direct evidence of the key functional groups. Data is available from ATR-IR analysis.[1]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublet).

-

C-H Stretch (Aromatic & Alkyl): Bands above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) are due to the isopropyl and methoxy C-H bonds.

-

C-O Stretch (Ether): A strong band is expected in the region of 1240-1260 cm⁻¹ for the aryl-alkyl ether linkage.

Electron Ionization (EI) mass spectrometry would likely produce the following fragmentation pattern:

-

Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound [C₁₁H₁₄O₂]⁺.[1]

-

Key Fragments:

-

m/z = 177: Loss of a hydrogen radical (-H) from the aldehyde, forming a stable acylium ion [M-1]⁺.

-

m/z = 163: Loss of a methyl radical (-CH₃) from the isopropyl group.

-

m/z = 149: Loss of the formyl radical (-CHO) [M-29]⁺.

-

m/z = 135: Loss of the isopropyl group (-C₃H₇) [M-43]⁺.

-

Part 2: Synthesis and Reactivity

The synthetic utility of 5-Isopropyl-2-methoxybenzaldehyde stems from its straightforward preparation and the versatile reactivity of its constituent functional groups.

Section 2.1: Proposed Synthesis Protocol

A robust and logical synthetic route involves the methylation of the corresponding phenol, 2-hydroxy-5-isopropylbenzaldehyde (5-isopropylsalicylaldehyde). This approach is advantageous as it builds upon readily available precursors and employs a reliable etherification reaction.

Caption: Proposed synthesis of 5-Isopropyl-2-methoxybenzaldehyde.

Causality: This protocol utilizes the Williamson ether synthesis. A weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide. Acetone is an ideal solvent due to its polarity and appropriate boiling point for the reaction. Dimethyl sulfate is a highly efficient and reactive methylating agent.

-

Reaction Setup: To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in acetone (10 mL per gram of phenol) in a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-5-isopropylbenzaldehyde (1.0 equivalent).

-

Reagent Addition: Add dimethyl sulfate (1.1 equivalents) dropwise to the mixture at room temperature. Self-Validation: The dropwise addition controls the initial exotherm of the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x), 1M NaOH solution (2x, to remove any unreacted phenol), and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-Isopropyl-2-methoxybenzaldehyde.

Section 2.2: Chemical Reactivity Profile

The molecule's reactivity is dominated by the aldehyde function and the electron-rich aromatic ring.

-

Aldehyde Group Reactions: The electrophilic aldehyde carbon is a prime target for nucleophiles. Key transformations include:

-

Oxidation: Can be readily oxidized to 5-isopropyl-2-methoxybenzoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Can be reduced to 5-isopropyl-2-methoxybenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form secondary alcohols.

-

Reductive Amination: Undergoes reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a powerful C=C bond-forming strategy.

-

-

Aromatic Ring Reactions: The methoxy group is a strong activating, ortho-, para-director, while the isopropyl group is a weak activating, ortho-, para-director. The aldehyde is a deactivating, meta-director. The overall effect is activation of the ring, with electrophilic substitution directed to the positions ortho and para to the activating groups.

Caption: Key reaction pathways for 5-Isopropyl-2-methoxybenzaldehyde.

Part 3: Applications in Research and Development

While specific applications for 5-Isopropyl-2-methoxybenzaldehyde itself are not extensively documented in mainstream literature, its structure is analogous to compounds with known utility, making it a high-potential intermediate.[8][9]

-

Pharmaceutical Synthesis: Substituted benzaldehydes are common precursors in drug discovery. The functional groups on this molecule allow for its elaboration into more complex scaffolds. For instance, it could serve as a starting point for synthesizing novel anti-inflammatory agents, analgesics, or enzyme inhibitors through reactions like aldol condensation or multicomponent reactions.

-

Fragrance and Flavor Industry: Many substituted benzaldehydes possess distinct aromas.[8] The combination of methoxy and isopropyl groups likely imparts a unique scent profile, potentially woody or spicy, making it a candidate for investigation in perfumery and as a flavoring agent.

-

Agrochemicals: The benzaldehyde core is present in various herbicides and pesticides. This compound could be used as a building block to create new agrochemicals with tailored biological activities.

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical intermediate.

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10]

-

Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.

-

-

Storage:

Conclusion

5-Isopropyl-2-methoxybenzaldehyde is a synthetically valuable aromatic aldehyde with a well-defined physicochemical and spectroscopic profile. Its preparation from readily available precursors and the versatile reactivity of its aldehyde and substituted aromatic ring position it as a key intermediate for diverse applications in drug development, fragrance chemistry, and materials science. Proper handling and storage are essential to ensure its safe and effective use in the laboratory.

References

-

PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). 5-isopropyl-2-methoxybenzaldehyde. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010). Safety Data Sheet - 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

PubChem. (n.d.). 2-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2 | CID 7009502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 85902-68-7 Cas No. | 5-Isopropyl-2-methoxybenzaldehyde | Matrix Scientific [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. 5-isopropyl-2-methoxybenzaldehyde [stenutz.eu]

- 5. 5-ISOPROPYL-2-METHOXYBENZALDEHYDE CAS#: 85902-68-7 [amp.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 5-Isopropyl-2-methoxybenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. chemimpex.com [chemimpex.com]

- 9. jk-sci.com [jk-sci.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

5-Isopropyl-2-methoxybenzaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-Isopropyl-2-methoxybenzaldehyde

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. It ensures compound identity, purity, and provides the foundational data for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of 5-Isopropyl-2-methoxybenzaldehyde (C₁₁H₁₄O₂). We will proceed through a logical workflow, integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). The causality behind each analytical choice and the interpretation of the resulting data are explained from an expert perspective, providing a self-validating system for structural confirmation.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into advanced spectroscopic methods, the first step in any structure elucidation is to confirm the molecular formula and determine the degree of unsaturation.[1] For 5-Isopropyl-2-methoxybenzaldehyde, the molecular formula is C₁₁H₁₄O₂.[2]

Molecular Weight: 178.23 g/mol [3]

Index of Hydrogen Deficiency (IHD): The IHD, or degree of unsaturation, indicates the total number of rings and/or multiple bonds within a molecule. It is calculated using the formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

For C₁₁H₁₄O₂, the IHD is: IHD = 11 - (14/2) + 1 = 5

An IHD of 5 is a significant clue. The presence of a benzaldehyde moiety immediately accounts for four degrees of unsaturation: one for the benzene ring and one for the carbonyl (C=O) double bond. The remaining degree of unsaturation is also accounted for by the benzene ring's double bonds. This initial calculation provides a critical framework for interpreting the subsequent spectroscopic data.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers invaluable structural information through the analysis of fragmentation patterns.[4] Electron Ionization (EI) is the chosen method here due to its ability to generate reproducible and well-documented fragmentation pathways for aromatic compounds.[5]

Rationale for EI-MS: By bombarding the molecule with high-energy electrons (typically 70 eV), we induce fragmentation in a predictable manner. The resulting fragments provide a "fingerprint" that helps piece together the molecule's structure, analogous to solving a puzzle by examining its individual pieces.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Fragmentation Pathway | Significance |

| 178 | [C₁₁H₁₄O₂]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |

| 177 | [C₁₁H₁₃O₂]⁺ | M⁺• - •H | Loss of the aldehydic hydrogen, a characteristic fragmentation of benzaldehydes.[6] |

| 163 | [C₁₀H₁₁O₂]⁺ | M⁺• - •CH₃ | Loss of a methyl radical from the isopropyl group (α-cleavage). |

| 135 | [C₈H₇O₂]⁺ | M⁺• - •C₃H₇ | Loss of the entire isopropyl group. |

| 105 | [C₇H₅O]⁺ | M⁺• - •H - CO | Loss of a hydrogen radical followed by carbon monoxide, a common pathway for benzaldehydes.[5] |

| 77 | [C₆H₅]⁺ | [C₆H₅CO]⁺ - CO | Phenyl cation, often a prominent peak in the spectra of benzene derivatives.[6] |

Key Fragmentation Pathway Diagram

The fragmentation of 5-Isopropyl-2-methoxybenzaldehyde is initiated by the removal of an electron to form the molecular ion (m/z 178). Subsequent fragmentation primarily occurs at the functional groups. The loss of a hydrogen radical from the aldehyde is a low-energy process, leading to a stable acylium ion (m/z 177). A key fragmentation is the benzylic cleavage losing a methyl group from the isopropyl substituent to form a stable secondary carbocation resonance-stabilized by the aromatic ring (m/z 163).

Caption: Integrated workflow for structure elucidation.

Conclusion: Unambiguous Structure Confirmation

The collective data provides an unambiguous confirmation of the structure as 5-Isopropyl-2-methoxybenzaldehyde.

-

Mass Spectrometry confirms the molecular weight of 178 and shows fragmentation patterns (loss of •H, •CH₃) consistent with the proposed structure.

-

IR Spectroscopy verifies the presence of all key functional groups: an aromatic aldehyde (C=O at ~1705 cm⁻¹, C-H at ~2750 cm⁻¹), an aryl ether (C-O at ~1250 cm⁻¹), an aromatic ring, and alkyl C-H bonds.

-

¹³C NMR accounts for all 11 unique carbons, with chemical shifts corresponding to their expected electronic environments (e.g., C=O at ~191 ppm, C-O at ~161 ppm).

-

¹H NMR provides the definitive map, showing the characteristic aldehyde proton at ~10.3 ppm, the distinct aromatic protons with their expected splitting, and the classic septet/doublet pattern of the isopropyl group, all with the correct integrations.

This systematic, multi-faceted analytical approach ensures the highest degree of confidence in the structural assignment, a critical requirement for regulatory submission and further research in drug development.

Standard Operating Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of high-purity dichloromethane.

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Set to 250°C with a 50:1 split ratio.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: Bruker Tensor 27 FT-IR or equivalent with a diamond ATR accessory.

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect spectrum from 4000 to 400 cm⁻¹.

-

Parameters: 16 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform an automatic baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Scans: 16

-

Acquisition Time: ~3 sec

-

Relaxation Delay: 2 sec

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Scans: 1024

-

Acquisition Time: ~1 sec

-

Relaxation Delay: 2 sec

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

References

-

PubChem. 5-Isopropyl-2-methoxybenzaldehyde . National Center for Biotechnology Information. [Link]

-

Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds . MIT OpenCourseWare. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation . Intertek. [Link]

-

Fiveable. Structure Elucidation Definition - Organic Chemistry II Key Term . Fiveable. [Link]

-

Schwarz, H. et al. Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes . CORE. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones . OpenStax adaptation. [Link]

-

Wiley Analytical Science. Structure Elucidation in Organic Chemistry - 2016 . Wiley Analytical Science. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde . Doc Brown's Chemistry. [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzaldehyde . Doc Brown's Chemistry. [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes . Spectroscopy Online. [Link]

-

Nagaraju, S. et al. Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde . ResearchGate. [Link]

-

University of Calgary. Infrared Spectroscopy (IR) . University of Calgary. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde . Doc Brown's Chemistry. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern . Doc Brown's Chemistry. [Link]

-

Chemistry LibreTexts. IR: aldehydes . Chemistry LibreTexts. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones . OpenStax adaptation. [Link]

-

PubChem. 5-Isopropyl-2-methoxybenzaldehyde . National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. IR: aldehydes . Chemistry LibreTexts. [Link]

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) [hmdb.ca]

- 2. 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2 | CID 7009502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 5-Isopropyl-2-methoxybenzaldehyde (CAS: 85902-68-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Aromatic Aldehyde in Modern Synthesis

5-Isopropyl-2-methoxybenzaldehyde, with the CAS number 85902-68-7, is a substituted aromatic aldehyde that has garnered interest in various fields of chemical synthesis, from fragrance development to its role as a key intermediate in the pharmaceutical industry.[1][2] Its molecular structure, featuring an isopropyl group and a methoxy group on the benzaldehyde scaffold, provides a unique combination of steric and electronic properties. These characteristics make it a valuable building block for creating complex molecular architectures, particularly in the realm of medicinal chemistry. This guide offers a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and applications, with a focus on its utility for research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic data of 5-Isopropyl-2-methoxybenzaldehyde is fundamental for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 85902-68-7 | [3] |

| Molecular Formula | C₁₁H₁₄O₂ | [3][4] |

| Molecular Weight | 178.23 g/mol | [3][4][5] |

| IUPAC Name | 2-methoxy-5-propan-2-ylbenzaldehyde | [4] |

| Boiling Point | 96 °C at 1 mmHg | |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) | |

| Refractive Index | 1.5390 | |

| Flash Point | >110°C | |

| Appearance | Colorless to pale yellow liquid | [5] |

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (CDCl₃): Based on analogous structures, the proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8-10.5 ppm), aromatic protons (multiplets, ~6.8-7.8 ppm), the methoxy group (singlet, ~3.9 ppm), the isopropyl methine proton (septet, ~2.9-3.2 ppm), and the isopropyl methyl protons (doublet, ~1.2 ppm).

Expected ¹³C NMR Spectral Data (CDCl₃): The carbon NMR spectrum would likely exhibit a downfield signal for the aldehyde carbonyl carbon (~190-195 ppm), signals for the aromatic carbons (in the range of ~110-160 ppm), a signal for the methoxy carbon (~55-56 ppm), and signals for the isopropyl carbons (methine ~34 ppm, methyls ~23 ppm).[8][9]

Expected Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band for the aldehyde group, typically appearing around 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic ring and the alkyl groups, and C-O stretching from the methoxy group.[10][11]

Expected Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns for benzaldehydes typically involve the loss of a hydrogen atom (M-1) and the formyl group (M-29), as well as fragments corresponding to the aromatic ring.[12]

Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of 5-Isopropyl-2-methoxybenzaldehyde can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Plausible synthetic routes include the formylation of a corresponding substituted phenol or anisole.

Hypothetical Synthesis Route: Ortho-Formylation of 4-Isopropylguaiacol

A logical and efficient approach to the synthesis of 5-Isopropyl-2-methoxybenzaldehyde is the ortho-formylation of 4-isopropylguaiacol (2-methoxy-4-isopropylphenol). This method benefits from the directing effect of the hydroxyl group, which favors electrophilic substitution at the ortho position. Several classical formylation reactions could be employed, including the Reimer-Tiemann, Duff, or a magnesium chloride-mediated formylation.

This procedure is adapted from a general method for the ortho-formylation of phenols and is expected to provide good regioselectivity and yield.[13]

Materials:

-

4-Isopropylguaiacol

-

Anhydrous Magnesium Dichloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

1 N Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium dichloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

-

Add anhydrous tetrahydrofuran via syringe.

-

Slowly add triethylamine (2.0 equivalents) to the stirred suspension.

-

Add 4-isopropylguaiacol (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 75°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and add diethyl ether.

-

Wash the organic phase sequentially with 1 N HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 5-Isopropyl-2-methoxybenzaldehyde by column chromatography on silica gel or by vacuum distillation.

Applications in Drug Discovery and Organic Synthesis

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[2][14] The aldehyde functional group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic systems.

While specific, publicly documented examples of the direct use of 5-Isopropyl-2-methoxybenzaldehyde in the synthesis of marketed drugs are limited, its structural motifs are present in various pharmacologically active compounds. For instance, the related compound, (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide, is a key intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[15] The structural similarity suggests that 5-Isopropyl-2-methoxybenzaldehyde could be a valuable precursor for novel therapeutic agents.

Exemplary Synthetic Transformation: Reductive Amination

A common and powerful application of aldehydes in medicinal chemistry is their use in reductive amination to form substituted amines. This reaction is fundamental for introducing nitrogen-containing functional groups, which are prevalent in drug molecules.

Safety and Handling

5-Isopropyl-2-methoxybenzaldehyde is classified as an irritant.[5] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical attention.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Isopropyl-2-methoxybenzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and fragrance development. Its unique substitution pattern offers opportunities for the creation of novel and complex molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in research and development endeavors.

References

-

Chem-Impex. 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. [Link]

-

PubChem. 5-Isopropyl-2-methoxybenzaldehyde. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Supporting Information for: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

- Google Patents. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]

- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

European Patent Office. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. [Link]

-

Organic Syntheses. ortho-Formylation of phenols. [Link]

-

Semantic Scholar. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0032058). [Link]

-

PubChemLite. 5-isopropyl-4-methoxy-2-methylbenzaldehyde (C12H16O2). [Link]

- Google Patents. CN105061172A - Synthetic method for 2-hydroxyl-5-(3-methoxyl propyl) benzaldehyde.

-

PubChem. 2-Methoxybenzaldehyde. [Link]

-

Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

-

NIST WebBook. Benzaldehyde, 2-methoxy-. [Link]

-

Patsnap. P-methoxybenzaldehyde patented technology retrieval search results. [Link]

-

SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

-

Bloom Tech. What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde? [Link]

-

NIST WebBook. Benzaldehyde, 2,5-dimethoxy-. [Link]

-

ResearchGate. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2 | CID 7009502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 85902-68-7 Cas No. | 5-Isopropyl-2-methoxybenzaldehyde | Matrix Scientific [matrixscientific.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. hmdb.ca [hmdb.ca]

- 9. PhytoBank: 13C NMR Spectrum (PHY0032058) [phytobank.ca]

- 10. Benzaldehyde, 2-methoxy- [webbook.nist.gov]

- 11. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]

- 12. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. bloomtechz.com [bloomtechz.com]

- 15. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]

An In-Depth Technical Guide to 5-Isopropyl-2-methoxybenzaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 5-Isopropyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde of increasing interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information to support its application in the laboratory and in the design of novel molecular entities.

Molecular Identity and Core Physical Properties

5-Isopropyl-2-methoxybenzaldehyde, systematically named 2-methoxy-5-(propan-2-yl)benzaldehyde, is a derivative of benzaldehyde featuring a methoxy group at the ortho position and an isopropyl group at the para position relative to the formyl group.[1]

Table 1: Core Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-methoxy-5-(propan-2-yl)benzaldehyde | [1] |

| CAS Number | 85902-68-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| Boiling Point | 96 °C at 1 mmHg | [3][4] |

| Density | 1.017 g/cm³ | [3] |

| Refractive Index | 1.539 | [4] |

Synthesis and Purification: A Strategic Approach

The synthesis of 5-Isopropyl-2-methoxybenzaldehyde can be approached through multi-step sequences common in aromatic chemistry. A plausible and efficient synthetic strategy involves the formylation of a suitably substituted benzene derivative.

Proposed Synthetic Pathway

A logical synthetic route commences with the readily available 4-isopropylanisole. The introduction of the aldehyde functionality can be achieved via ortho-formylation. The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a well-established method for the formylation of electron-rich aromatic rings and represents a primary choice for this transformation.

Alternatively, ortho-lithiation of 4-isopropylanisole with a strong base such as n-butyllithium, followed by quenching with a formylating agent like DMF, can also yield the desired product. The choice of method would depend on the desired scale, available reagents, and optimization of reaction conditions to favor ortho-substitution.

Diagram 1: Proposed Synthesis of 5-Isopropyl-2-methoxybenzaldehyde

Caption: Proposed synthetic routes to 5-Isopropyl-2-methoxybenzaldehyde.

Experimental Protocol: General Guidance for Vilsmeier-Haack Formylation

The following is a generalized protocol based on established methodologies for the formylation of activated aromatic compounds.

-

Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF) and cooled in an ice bath.

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The mixture is then allowed to stir for a designated period to ensure the complete formation of the Vilsmeier reagent.

-

Substrate Addition: A solution of 4-isopropylanisole in a suitable anhydrous solvent (e.g., dichloromethane) is added dropwise to the Vilsmeier reagent.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a specific temperature for a period monitored by thin-layer chromatography (TLC) to ensure completion.

-

Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution).

-

Extraction: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification Strategies

Purification of the crude product is critical to obtain 5-Isopropyl-2-methoxybenzaldehyde of high purity.

-

Column Chromatography: This is the most common method for purifying aldehydes. Silica gel is the standard stationary phase, with a mobile phase typically consisting of a gradient of ethyl acetate in hexane.

-

Distillation: For larger quantities, vacuum distillation can be an effective purification method, given the compound's boiling point.[3][4]

-

Bisulfite Adduct Formation: A classic method for purifying aldehydes involves the formation of a solid bisulfite adduct by reaction with a saturated solution of sodium bisulfite. The adduct can be filtered and washed, and the pure aldehyde can be regenerated by treatment with an aqueous base.

Diagram 2: Purification Workflow for Aromatic Aldehydes

Caption: Common purification techniques for aromatic aldehydes.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the isopropyl protons. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The aldehyde proton will appear as a singlet in the downfield region (around 9.5-10.5 ppm). The methoxy group will present as a singlet around 3.8-4.0 ppm. The isopropyl group will show a septet for the methine proton and a doublet for the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal (typically >190 ppm). The aromatic carbons will appear in the range of 110-165 ppm, with the carbon bearing the methoxy group being significantly shielded. The carbons of the isopropyl and methoxy groups will be observed in the upfield region.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of 5-Isopropyl-2-methoxybenzaldehyde is expected to show a molecular ion peak [M]⁺ at m/z 178. The fragmentation pattern will likely involve the loss of a hydrogen atom to give a stable acylium ion at m/z 177. Further fragmentation could involve the loss of the isopropyl group (m/z 135) or the methoxy group (m/z 147). A characteristic fragmentation of benzaldehydes is the loss of carbon monoxide (CO) from the [M-H]⁺ ion.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic ring and the alkyl groups, and C-O stretching of the methoxy group.

Chemical Reactivity and Stability

The chemical reactivity of 5-Isopropyl-2-methoxybenzaldehyde is primarily dictated by the aldehyde functional group, with the electronic nature of the aromatic ring influencing its reactivity.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (5-isopropyl-2-methoxyphenyl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. This allows for a wide range of reactions, including the formation of cyanohydrins, acetals, and imines.

-

Condensation Reactions: 5-Isopropyl-2-methoxybenzaldehyde can participate in various condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions, to form carbon-carbon double bonds.

-

Stability and Storage: Aromatic aldehydes can be sensitive to air and light, leading to oxidation to the corresponding carboxylic acid.[5] Therefore, it is recommended to store 5-Isopropyl-2-methoxybenzaldehyde under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place.[5][6][7]

Applications in Research and Drug Discovery

Substituted benzaldehydes are valuable building blocks in the synthesis of a wide range of biologically active molecules. The specific substitution pattern of 5-Isopropyl-2-methoxybenzaldehyde makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

While specific, widespread applications of 5-Isopropyl-2-methoxybenzaldehyde are not yet extensively documented in peer-reviewed literature, its structural motifs are present in compounds of medicinal interest. The isopropyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability of drug candidates. The methoxy group can influence metabolic stability and receptor binding interactions.

This molecule can serve as a key intermediate in the synthesis of:

-

Novel Heterocyclic Scaffolds: The aldehyde functionality is a versatile handle for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs.

-

Chalcone Derivatives: Condensation with acetophenones can yield chalcones, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

-

Schiff Bases and their Metal Complexes: Reaction with primary amines leads to the formation of Schiff bases, which can act as ligands for the synthesis of metal complexes with potential catalytic or therapeutic applications.

The exploration of 5-Isopropyl-2-methoxybenzaldehyde as a precursor in the development of new chemical entities for various therapeutic areas is an active area of research.

Safety and Handling

5-Isopropyl-2-methoxybenzaldehyde is classified as an irritant.[2] It may cause skin and eye irritation.[8] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[6][7] Avoid contact with skin, eyes, and clothing.[6]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8] In case of eye contact, rinse cautiously with water for several minutes.[8] If irritation persists, seek medical attention.

Conclusion

5-Isopropyl-2-methoxybenzaldehyde is a valuable and versatile substituted aromatic aldehyde with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it a useful building block for the creation of complex molecular architectures. This guide provides a foundational understanding of this compound, intended to facilitate its effective use in research and development endeavors.

References

- PubChem. 5-Isopropyl-2-methoxybenzaldehyde.

- Matrix Scientific. 5-Isopropyl-2-methoxybenzaldehyde. Accessed January 11, 2026.

- Alfa Chemistry. 5-Isopropyl-2-methoxybenzaldehyde. Accessed January 11, 2026.

- Thermo Fisher Scientific.

- Fisher Scientific.

- Fisher Scientific.

- Thermo Fisher Scientific.

- Fisher Scientific.

- Thermo Scientific Alfa Aesar. 5-Isopropyl-2-methoxybenzaldehyde, 97%. Accessed January 11, 2026.

Sources

- 1. 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2 | CID 7009502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 85902-68-7 Cas No. | 5-Isopropyl-2-methoxybenzaldehyde | Matrix Scientific [matrixscientific.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 5-Isopropyl-2-methoxybenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

A Spectroscopic Guide to 5-Isopropyl-2-methoxybenzaldehyde: Structure Elucidation and Characterization

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-isopropyl-2-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this aromatic aldehyde through the analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section offers not only the spectral data but also the underlying principles and experimental considerations, reflecting a field-proven approach to molecular characterization.

Introduction

5-Isopropyl-2-methoxybenzaldehyde, with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , is a substituted aromatic aldehyde.[1][2][3] Its structure, featuring a benzaldehyde core with a methoxy group at the 2-position and an isopropyl group at the 5-position, gives rise to a unique spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and the prediction of its chemical behavior in various applications, from organic synthesis to fragrance development. This guide will walk you through the essential spectroscopic techniques used to characterize this compound.

Molecular Structure

The structural formula of 5-isopropyl-2-methoxybenzaldehyde is presented below. The numbering of the carbon atoms is crucial for the assignment of NMR signals.

Figure 1: Molecular structure of 5-Isopropyl-2-methoxybenzaldehyde with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. The predicted ¹H NMR spectrum of 5-isopropyl-2-methoxybenzaldehyde in CDCl₃ is summarized below. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules due to its ability to dissolve a wide range of compounds and its single, easily identifiable solvent peak.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.45 | Singlet | 1H | H-7 (Aldehyde) |

| 7.60 | Doublet | 1H | H-6 |

| 7.40 | Doublet of Doublets | 1H | H-4 |

| 6.90 | Doublet | 1H | H-3 |

| 3.90 | Singlet | 3H | OCH₃ |

| 3.05 | Septet | 1H | CH (Isopropyl) |

| 1.25 | Doublet | 6H | CH₃ (Isopropyl) |

Data predicted using online NMR prediction tools.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-isopropyl-2-methoxybenzaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The addition of a small amount of tetramethylsilane (TMS) is recommended as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is appropriate.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals and reference the spectrum to the TMS peak.

Figure 2: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The predicted ¹³C NMR spectrum of 5-isopropyl-2-methoxybenzaldehyde in CDCl₃ is detailed below.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | C-7 (Aldehyde Carbonyl) |

| 162.0 | C-2 (Carbon bearing OCH₃) |

| 148.0 | C-5 (Carbon bearing Isopropyl) |

| 135.0 | C-4 |

| 126.0 | C-6 |

| 125.0 | C-1 |

| 110.0 | C-3 |

| 55.5 | OCH₃ |

| 34.0 | CH (Isopropyl) |

| 23.5 | CH₃ (Isopropyl) |

Data predicted using online NMR prediction tools.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30'). Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is standard.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is typically referenced to the solvent peak (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-isopropyl-2-methoxybenzaldehyde exhibits characteristic absorption bands corresponding to its functional groups.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2960 | C-H (Isopropyl) | Stretching |

| ~2870 | C-H (Aldehyde) | Stretching |

| ~1680 | C=O (Aldehyde) | Stretching |

| ~1600, ~1485 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Methoxy) | Stretching |

Data obtained from the PubChem database, sourced from Bio-Rad Laboratories, Inc.[2]

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common technique for obtaining IR spectra of liquid and solid samples with minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the empty ATR accessory is collected.

-

Sample Application: Place a small drop of liquid 5-isopropyl-2-methoxybenzaldehyde directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 178

-

Key Fragments:

-

m/z = 163 (M-15): Loss of a methyl group (•CH₃) from the isopropyl group.

-

m/z = 149 (M-29): Loss of an ethyl group (•C₂H₅) is less likely but possible, or loss of the aldehyde proton followed by CO.

-

m/z = 135 (M-43): Loss of the isopropyl group (•C₃H₇).

-

m/z = 107: A fragment corresponding to the methoxy-tropylium ion.

-

Fragmentation pattern is predicted based on common fragmentation pathways for substituted benzaldehydes.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure liquid, direct injection is suitable.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (the molecular ion) and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Figure 3: A simplified predicted fragmentation pathway for 5-isopropyl-2-methoxybenzaldehyde in EI-MS.

Conclusion

The spectroscopic data presented in this guide provides a robust framework for the characterization of 5-isopropyl-2-methoxybenzaldehyde. The combination of ¹H and ¹³C NMR, IR, and MS allows for an unambiguous confirmation of its molecular structure. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings. While the NMR and MS data presented herein are based on predictive models, they serve as a valuable reference for interpreting experimental results.

References

-

PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. Retrieved January 11, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 5-Isopropyl-2-methoxybenzaldehyde

Foreword: The Imperative of Structural Certainty

In the fields of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent work is built. For a compound like 5-Isopropyl-2-methoxybenzaldehyde, a versatile intermediate in the synthesis of fine chemicals and potential drug candidates, assuming its identity is not enough; we must prove it with empirical, reproducible data. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering an unparalleled window into the molecular architecture at the atomic level.[1][2]

This guide is designed for the practicing researcher and drug development professional. It eschews a simple recitation of data in favor of a deep, mechanistic exploration of the NMR spectrum. We will not only identify the signals but also explain the underlying quantum mechanical and electronic phenomena that dictate their appearance. By understanding the causality behind the spectral data, we can transform a routine characterization into a robust, self-validating system of structural proof, a critical component of ensuring scientific integrity and meeting regulatory standards.[3][4]

Molecular Architecture and Analytical Strategy

The first step in any spectral analysis is to understand the molecule's constituent parts. 5-Isopropyl-2-methoxybenzaldehyde possesses a 1,2,4-trisubstituted benzene ring, an aldehyde, a methoxy group, and an isopropyl group. Each of these functional components imparts distinct electronic and steric effects that will be reflected in the NMR spectrum.

Our analytical strategy will be multi-pronged:

-

¹H NMR Analysis: To identify and quantify all unique proton environments and map their connectivity through spin-spin coupling.

-

¹³C NMR Analysis: To identify all unique carbon environments, confirming the carbon skeleton.

-

Experimental Protocol: To provide a validated, step-by-step methodology for acquiring high-quality, reproducible data.

Figure 1: Structure of 5-Isopropyl-2-methoxybenzaldehyde with atom numbering for NMR assignment.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides the most immediate and information-rich fingerprint of an organic molecule. By analyzing the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern), we can assign every proton to its position in the structure.[5]

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Rationale |

| H7 (-CHO) | 9.8 - 10.4 | Singlet (s) | 1H | N/A | Strong deshielding by the anisotropic effect of the C=O bond.[6][7] |

| H6 | 7.5 - 7.7 | Doublet (d) | 1H | J(ortho) ≈ 8.5 | Ortho to the electron-withdrawing CHO group, deshielded. |

| H4 | 7.3 - 7.5 | Doublet of Doublets (dd) | 1H | J(ortho) ≈ 8.5, J(meta) ≈ 2.5 | Ortho to the isopropyl group and meta to the CHO group. |

| H3 | 6.9 - 7.1 | Doublet (d) | 1H | J(meta) ≈ 2.5 | Ortho to the strongly electron-donating OCH₃ group, shielded. |

| H11 (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | N/A | Deshielded by the adjacent electronegative oxygen atom.[8][9] |

| H8 (-CH(CH₃)₂) | 2.9 - 3.2 | Septet (sept) | 1H | J ≈ 7.0 | Split by six equivalent methyl protons. |

| H9, H10 (-CH(CH₃)₂) | 1.2 - 1.4 | Doublet (d) | 6H | J ≈ 7.0 | Shielded aliphatic protons, split by the single methine proton. |

Deconstructing the Aromatic Region: A Case Study in Substituent Effects

The aromatic region (δ 6.5-8.0 ppm) is particularly diagnostic. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing aldehyde group (-CHO) establishes a clear pattern of chemical shifts.

-

The Aldehyde Proton (H7): This is the most downfield signal, typically found around δ 10.0 ppm.[6][7] Its isolation from other protons results in a sharp singlet, making it an unmistakable landmark in the spectrum.

-

The Aromatic Protons (H3, H4, H6):

-

H6: Positioned ortho to the aldehyde and meta to the isopropyl group, this proton is significantly deshielded. It is coupled only to H4 (a four-bond meta coupling, which is often too small to resolve) and H5 is substituted. However, a more significant coupling is the three-bond ortho coupling to H5, which is now substituted. Therefore, we must re-evaluate. H6 is ortho to C5 (isopropyl) and C1 (aldehyde). The adjacent proton is H-C4. This is incorrect. Let's re-examine the structure. H6 is on C6. Its neighbors are C1(CHO) and C5(iPr). The only proton it can couple to is H4, which is four bonds away (meta). And H3, which is also four bonds away. Let's re-number based on IUPAC: C1 is attached to CHO, C2 to OMe, C5 to iPr. The protons are on C3, C4, C6.

-

H6 is ortho to the aldehyde and ortho to the methoxy. It is coupled to H4 (meta coupling). This is incorrect. H6 is on C6, adjacent to C1(CHO) and C5(iPr). There is no proton on C1 or C5. This proton is adjacent to the substituted C1 and C5. Let's re-read the structure. The substituents are at 2-methoxy and 5-isopropyl. The aldehyde is at C1. So protons are at C3, C4, and C6.

-

H6: This proton is on C6, ortho to the aldehyde group. It has one adjacent proton, H4, which is meta. This is incorrect. H6 is adjacent to a substituted carbon (C5-iPr) and C1(CHO). There are no adjacent protons. Thus, H6 should appear as a narrow signal, likely a doublet due to a small four-bond (meta) coupling to H4 (J ≈ 2.5 Hz).[10][11]

-

H4: This proton on C4 is ortho to the isopropyl group and meta to the aldehyde. It is coupled to H3 (ortho, J ≈ 8.5 Hz) and H6 (meta, J ≈ 2.5 Hz), resulting in a doublet of doublets.[12]

-

H3: This proton is on C3, ortho to the electron-donating methoxy group and meta to the isopropyl group. It will be the most upfield (shielded) of the aromatic protons. It is coupled only to H4, appearing as a doublet (J ≈ 8.5 Hz).

-

-

Figure 2: Key ¹H-¹H spin-spin coupling relationships in 5-Isopropyl-2-methoxybenzaldehyde.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon backbone. While standard ¹³C spectra are not integrated, the number of signals confirms the number of unique carbon environments, and their chemical shifts are highly indicative of their functional group and electronic environment.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C7 (-CHO) | 190 - 195 | Carbonyl carbon, highly deshielded.[13][14][15] |

| C2 (-C-OCH₃) | 160 - 163 | Aromatic carbon attached to electronegative oxygen, deshielded. |

| C5 (-C-iPr) | 148 - 152 | Substituted aromatic carbon, deshielded by alkyl group. |

| C4 | 133 - 136 | Aromatic CH. |

| C1 (-C-CHO) | 125 - 128 | Aromatic carbon attached to the aldehyde group. |

| C6 | 123 - 126 | Aromatic CH. |

| C3 | 110 - 113 | Aromatic CH ortho to the strongly shielding OCH₃ group. |

| C11 (-OCH₃) | 55 - 57 | Methoxy carbon, typical range for aryl ethers.[8][9] |

| C8 (-CH(CH₃)₂) | 33 - 36 | Aliphatic methine carbon. |

| C9, C10 (-CH(CH₃)₂) | 23 - 25 | Equivalent aliphatic methyl carbons. |

Causality of Chemical Shifts: The chemical shifts of the aromatic carbons are governed by the additive effects of the substituents. The C2 carbon, bonded to the methoxy group's oxygen, is the most downfield of the ring carbons (excluding C1 and C5). Conversely, the C3 carbon, being ortho to this electron-donating group, is significantly shielded and appears furthest upfield. The aldehyde and isopropyl groups also exert predictable deshielding effects on the carbons to which they are directly attached (C1 and C5, respectively).[13][14]

Standard Operating Protocol: NMR Sample Preparation and Acquisition

Trustworthy data begins with a meticulous and reproducible experimental protocol. The following steps constitute a self-validating workflow for acquiring high-quality NMR data for small molecules like 5-Isopropyl-2-methoxybenzaldehyde.

Experimental Workflow

Figure 3: Standard workflow for NMR sample preparation and data analysis.

Step-by-Step Methodology

-

Sample Weighing: For a standard 5mm NMR tube, accurately weigh 5-25 mg of 5-Isopropyl-2-methoxybenzaldehyde for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[16][17] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

Solvent Selection and Dissolution: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[18] Deuterated solvents are used to avoid large interfering signals from the solvent itself and to provide a signal for the spectrometer's field-frequency lock.[16]

-

Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and is used to calibrate the chemical shift axis.

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, it is critical to remove any particulate matter. Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its base and filter it directly into a clean, high-quality NMR tube.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then perform a locking procedure on the deuterium signal of the solvent and an automated or manual shimming process to optimize the magnetic field homogeneity. Following this, the desired experiments (¹H, ¹³C, and 2D spectra) can be acquired.

Application in Drug Development and Quality Control

In the pharmaceutical industry, NMR spectroscopy is a cornerstone of quality control (QC) and regulatory filings.[3][4] The detailed spectral analysis described here serves several critical functions:

-

Identity Confirmation: The unique set of chemical shifts and coupling constants provides an unambiguous "fingerprint" of 5-Isopropyl-2-methoxybenzaldehyde, confirming its identity against a reference standard.

-

Purity Assessment: The ¹H NMR spectrum can be used to detect and identify impurities. Because the signal area is directly proportional to the number of protons, NMR can be used as a quantitative tool (qNMR) to determine the purity of a substance or the concentration of components in a mixture without the need for compound-specific reference standards.[3][19]

-

Stability Studies: By comparing the NMR spectra of a sample over time under various storage conditions, one can identify and characterize any degradation products that may form.

This rigorous analytical approach ensures that intermediates and final active pharmaceutical ingredients (APIs) meet the stringent identity and purity standards required for drug development and manufacturing.[4]

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Tantishaiyakul, V., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

University of Ottawa. How to Prepare Samples for NMR. NMR Facility. [Link]

-

Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Reich, H. J. NMR 5: Coupling Constants. University of Wisconsin. [Link]

-

Almac Group. NMR under GxP in Drug Development and Manufacturing. [Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Zloh, M., & Kirton, S. B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 389-401. [Link]

-

Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

-

Reich, H. J. Spectroscopy of Aromatic Compounds. University of Wisconsin. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde. [Link]

-

Human Metabolome Database. 4-Methoxybenzaldehyde 13C NMR Spectrum. [Link]

-

Human Metabolome Database. 4-Methoxybenzaldehyde 1H NMR Spectrum. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde. [Link]

-

ChemComplete. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

-

OpenOChem Learn. Interpreting HNMR. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

Human Metabolome Database. 2-Methoxybenzaldehyde 13C NMR Spectrum. [Link]

-

Royal Society of Chemistry. Supporting Information: Light Assisted Coupling of Phenols with CO2. [Link]

-

LibreTexts. Interpreting NMR spectra. [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. [Link]

-

PhytoBank. 2-Methoxybenzaldehyde 13C NMR Spectrum. [Link]

-

PubChem. 5-Isopropyl-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. almacgroup.com [almacgroup.com]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acdlabs.com [acdlabs.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. scribd.com [scribd.com]

- 18. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 19. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Isopropyl-2-methoxybenzaldehyde

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of aromatic compounds in pharmaceutical and chemical research. This guide provides a comprehensive interpretation of the Fourier Transform Infrared (FTIR) spectrum of 5-isopropyl-2-methoxybenzaldehyde (C₁₁H₁₄O₂). By deconstructing the molecule into its constituent functional groups—an aromatic aldehyde, a methoxy ether, an isopropyl substituent, and a polysubstituted benzene ring—we will systematically assign the principal absorption bands. This analysis explains the causal relationships between molecular structure, vibrational modes, and the resulting spectral features, offering researchers a robust framework for identifying this and structurally related molecules.

Introduction: The Molecular Blueprint